molecular formula C20H26N2O2 B1663463 Verilopam CAS No. 68318-20-7

Verilopam

Cat. No.: B1663463
CAS No.: 68318-20-7
M. Wt: 326.4 g/mol
InChI Key: BTCHMHMCMKZOQS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One method for synthesizing Verilopam involves the preparation of 3-(4-aminophenethyl)-1,2,4,5-tetrahydro-7,8-dimethoxy-3H,3-benzazepine. This process includes the following steps :

  • A solution of 3-(4-aminophenylacetyl)-1,2,4,5-tetrahydro-7,8-dimethoxy-3H,3-benzazepine in dry tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride in dry THF under nitrogen at ambient temperature.
  • The mixture is stirred for 2 hours at ambient temperature, then cooled with an ice bath and quenched with 10% sodium hydroxide.
  • The precipitated salts are removed by filtration, and the solvent is evaporated to afford the crude product.
  • The crude product is purified by chromatography on alumina saturated with ammonia, eluting with 10% ether/chloroform.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Verilopam undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different products.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions, particularly involving its aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is commonly used for reduction reactions.

    Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or aldehydes, while reduction typically produces alcohols or amines.

Scientific Research Applications

Verilopam is primarily used in scientific research for its analgesic properties . It has applications in:

    Chemistry: Used as a model compound in various chemical reactions and studies.

    Biology: Studied for its effects on biological systems, particularly in pain management.

    Medicine: Investigated for potential therapeutic uses in pain relief.

    Industry: Utilized in the development of new analgesic drugs and formulations.

Mechanism of Action

The mechanism of action of Verilopam involves its interaction with specific molecular targets and pathways in the body. It is believed to exert its analgesic effects by modulating the activity of certain neurotransmitters and receptors involved in pain perception . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Verilopam can be compared with other analgesic compounds such as morphine and ibuprofen. Unlike these compounds, this compound has a unique chemical structure that may offer different pharmacological properties and fewer side effects . Similar compounds include:

    Morphine: A well-known opioid analgesic.

    Ibuprofen: A non-steroidal anti-inflammatory drug (NSAID).

    Acetaminophen: Another common analgesic with a different mechanism of action.

This compound’s uniqueness lies in its specific chemical structure and potential for targeted pain relief with minimal side effects.

Properties

CAS No.

68318-20-7

Molecular Formula

C20H26N2O2

Molecular Weight

326.4 g/mol

IUPAC Name

4-[2-(7,8-dimethoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]aniline

InChI

InChI=1S/C20H26N2O2/c1-23-19-13-16-8-11-22(12-9-17(16)14-20(19)24-2)10-7-15-3-5-18(21)6-4-15/h3-6,13-14H,7-12,21H2,1-2H3

InChI Key

BTCHMHMCMKZOQS-UHFFFAOYSA-N

SMILES

COC1=C(C=C2CCN(CCC2=C1)CCC3=CC=C(C=C3)N)OC

Canonical SMILES

COC1=C(C=C2CCN(CCC2=C1)CCC3=CC=C(C=C3)N)OC

Synonyms

Verilopam

Origin of Product

United States

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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